N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
Description
N-[2-(Dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by methyl substituents at the 4- and 7-positions of the benzothiazole core and a 2-(dimethylamino)ethyl group attached to the 2-amino position.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-5-6-10(2)12-11(9)15-13(17-12)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRHTVLBAHDYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The dimethyl groups are introduced at positions 4 and 7 of the benzo[d]thiazole ring through electrophilic substitution reactions.
Attachment of the Ethane-1,2-diamine Chain: The ethane-1,2-diamine chain is attached to the benzo[d]thiazole ring via nucleophilic substitution reactions, where the amine group of ethane-1,2-diamine reacts with a suitable leaving group on the benzo[d]thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acylation Reactions
The primary amine on the benzothiazole undergoes acylation with electrophilic reagents:
| Reagent | Product | Conditions |
|---|---|---|
| Benzoyl chloride | -Benzoyl derivative | Et₃N, THF, 0°C → RT |
| Chloroacetyl chloride | -Chloroacetylated intermediate | DCM, catalytic DMAP |
These intermediates serve as precursors for further functionalization (e.g., coupling with arylidenethiazolidinediones for anti-tubercular activity) .
Urea Derivative Formation
The amine reacts with carbonyl diimidazole (CDI) or triphosgene to form urea derivatives:
-
CDI-mediated : Selective formation of carbonylimidazolide intermediates, followed by reaction with secondary amines (e.g., piperidine) to yield -disubstituted ureas .
-
Triphosgene route : Generates isocyanate intermediates, quenched with azepane or similar amines to produce hindered ureas .
Diazotization and Azo Coupling
The aromatic amine group participates in diazotization for azo dye synthesis:
-
Diazonium salt formation : Treatment with NaNO₂/HCl at 0–5°C .
-
Coupling : Reacts with electron-rich aromatics (e.g., phenols, naphthols) to form arylazo derivatives. For example:
These dyes exhibit applications in material science and bioimaging .
Thiazole Ring Modifications
The methyl substituents on the benzothiazole core influence reactivity:
-
Halogenation : Electrophilic chlorination/bromination occurs at the 5- or 7-position using -halosuccinimides (NXS) .
-
Nitration : Nitric acid introduces nitro groups at the 3-position, enhancing electrophilic character for further substitution .
Biological Activity Correlations
Derivatives of this compound show structure-activity relationships (SAR) in medicinal chemistry:
| Modification | Biological Activity | IC₅₀/ MIC (μM) |
|---|---|---|
| -Benzoylation | Anti-tubercular (DprE1 inhibition) | 0.08–0.32 |
| Urea-linked piperidine | Kinase inhibition (e.g., Bruton’s tyrosine) | <1.0 |
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is characterized by its unique molecular structure, which includes a benzothiazole ring. The compound has a molecular formula of and a molecular weight of approximately 249.38 g/mol. The benzothiazole moiety contributes to its biological activity, making it a subject of interest in drug development.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit considerable antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria. For instance, studies have demonstrated that related compounds possess strong antibacterial activities against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Related Benzothiazole Derivative | Escherichia coli | < 15 µg/mL |
| Another Benzothiazole Analog | Pseudomonas aeruginosa | < 20 µg/mL |
2.2 Antiparasitic Activity
The compound has also been studied for its antiparasitic properties. Specifically, derivatives of benzothiazoles have been investigated for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some analogues have shown promising results in murine models, indicating potential for further development as therapeutic agents against parasitic infections .
Case Studies
3.1 Development of Antibacterial Agents
A recent study focused on synthesizing various benzothiazole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activities using standard methods such as the MTT assay. Results indicated that specific modifications to the benzothiazole structure significantly enhanced antibacterial potency .
3.2 Investigation of Antiparasitic Effects
In another case study involving the synthesis of new benzothiazole derivatives aimed at treating human African trypanosomiasis, researchers found that certain compounds exhibited high efficacy in preclinical trials. These findings suggest that this compound and its analogues could be pivotal in developing new treatments for parasitic diseases .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications in Benzothiazole Derivatives
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Comparative Insights
Electronic Effects
- Methoxy vs.
- Heterocyclic Amine Substituents: The pyrimidine () and pyridine () groups introduce rigid, planar structures that facilitate intermolecular interactions (e.g., hydrogen bonding, π-stacking), whereas the dimethylaminoethyl group in the target compound enhances basicity and solubility in polar media .
Physicochemical Properties
- Melting Points: The pyrimidine-substituted analog () has a high melting point (513 K), attributed to strong intermolecular hydrogen bonding. In contrast, the target compound’s dimethylaminoethyl group likely reduces crystallinity, favoring lower melting points .
- Solubility: Dimethylamino groups (target compound, ) improve aqueous solubility compared to pyridine or imidazole substituents (), which may aggregate in polar solvents due to aromaticity .
Reactivity and Functional Potential
- demonstrates that dimethylamino groups in ethyl 4-(dimethylamino)benzoate enhance reactivity in polymerization compared to methacrylate analogs. By analogy, the dimethylaminoethyl group in the target compound may similarly influence its chemical behavior, such as in coordination chemistry or as a catalyst .
Biological Activity
N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound's chemical structure is characterized by the following attributes:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2S |
| Molecular Weight | 234.36 g/mol |
| Log P | 4.9783 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 32.045 Ų |
The compound is classified as a benzothiazole derivative, which is significant in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.
Antiviral Properties
Research indicates that benzothiazole derivatives possess antiviral activity, particularly against coronaviruses. Studies have demonstrated that certain derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. For instance, compounds structurally related to this compound have shown promising results in inhibiting viral replication in vitro with effective concentrations reported in the nanomolar range .
Cholinesterase Inhibition
Another notable biological activity of benzothiazole derivatives is their ability to inhibit cholinesterase enzymes. This inhibition can be beneficial in treating conditions like Alzheimer's disease. A study focusing on similar compounds reported effective inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this compound may also exhibit such properties .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may involve:
- Interaction with Enzymes : The compound may interact with viral proteases or cholinesterases through non-covalent interactions, leading to inhibition.
- Electrostatic Interactions : The positive charge from the dimethylamino group may facilitate binding to negatively charged biomolecules such as RNA and DNA .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiviral Efficacy : A study evaluated various benzothiazole derivatives against SARS-CoV-2 Mpro and reported that modifications in the molecular structure significantly affected their inhibitory potency .
- Cholinergic Activity : Research on substituted benzothiazoles indicated that certain modifications could enhance cholinesterase inhibition while minimizing toxicity .
- Neuroprotective Effects : Some derivatives have been shown to exhibit neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in cognitive disorders .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine?
Methodological Answer:
The synthesis typically involves functionalizing the 2-amino group of 4,7-dimethyl-1,3-benzothiazol-2-amine. A two-step approach is recommended:
Alkylation : React 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-chloro-N,N-dimethylethylamine in dimethylformamide (DMF) at 80–90°C for 12–24 hours under nitrogen. Triethylamine is often added to neutralize HCl byproducts .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate the product. Yields range from 60–75% depending on reaction scale and purity of starting materials .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) and confirm structure with ¹H NMR (e.g., δ 2.3–2.5 ppm for dimethylamino protons) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 6.8–7.5 ppm), dimethylaminoethyl sidechain (δ 2.2–3.0 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₃H₁₉N₃S: 265.1345) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) and detect byproducts .
Advanced: How can researchers investigate the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on a sensor chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- In Vitro Activity Assays : Combine with ATP competition assays (e.g., luciferase-based kinase assays) and validate via Western blot for substrate phosphorylation .
Advanced: How to resolve contradictions in reported biological targets across studies?
Methodological Answer:
Orthogonal Assays : Replicate findings using multiple techniques (e.g., SPR, ITC, and cellular assays) to confirm target engagement .
Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding motifs. Compare with structurally similar compounds (e.g., benzothiazole derivatives in ) to rationalize selectivity .
Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to exclude off-target effects at high doses .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution (e.g., HOMO/LUMO energies) to predict reactive sites for derivatization .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to optimize binding poses .
- QSAR Modeling : Use datasets from analogs (e.g., ) to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
Advanced: How to design experiments assessing the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
Advanced: What strategies mitigate synthetic challenges like low yields or side reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
